molecular formula C10H10N2O3 B1345951 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- CAS No. 75655-44-6

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-

Cat. No.: B1345951
CAS No.: 75655-44-6
M. Wt: 206.2 g/mol
InChI Key: KTUDVLVVDHKDTB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-, commonly referred to as 1-EBIO, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological profile, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1H-Benzimidazole-1-propanoic acid features a benzimidazole ring structure that contributes to its biological activity. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a CAS number of 75655-45-7. The compound is synthesized through various methods, including condensation reactions involving substituted benzimidazoles and propionic acid derivatives .

The biological activity of 1H-Benzimidazole-1-propanoic acid is primarily attributed to its interaction with specific molecular targets, including ion channels and receptors.

  • Ion Channel Activation : 1-EBIO acts as an activator of epithelial Ca²⁺-sensitive K⁺ channels. It has been shown to stimulate these channels in human carcinoma cells with an effective concentration (EC50) of approximately 490 μM .
  • Receptor Affinity : Research indicates that derivatives of this compound exhibit varying affinities for serotonin receptors (5-HT receptors), particularly the 5-HT(4) receptor, which is involved in gastrointestinal motility and neurotransmission . Compounds with specific substitutions on the benzimidazole ring have shown selective binding characteristics, enhancing their potential as therapeutic agents.

Biological Activities

The biological activities associated with 1H-Benzimidazole-1-propanoic acid include:

  • Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted the effectiveness of various substituted benzimidazoles against a range of bacterial strains, indicating that structural modifications can enhance their efficacy .
  • Antiviral Properties : Certain benzimidazole compounds have demonstrated antiviral activity, particularly against viruses that affect the gastrointestinal tract. This activity is thought to be linked to their ability to disrupt viral replication processes .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, studies have shown that certain benzimidazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication in cancer cells .

Case Studies

Several studies have investigated the pharmacological effects of 1H-Benzimidazole-1-propanoic acid:

  • Study on Ion Channel Activation : In a controlled experiment, 1-EBIO was applied to T84 human carcinoma cells, resulting in significant activation of Ca²⁺-sensitive K⁺ channels. This activation led to increased Cl⁻ secretion, suggesting potential applications in treating conditions like cystic fibrosis .
  • Serotonin Receptor Affinity Study : A series of derivatives were synthesized and tested for their affinity towards serotonin receptors. Compounds with alkyl substituents at the 3-position of the benzimidazole ring exhibited moderate to high affinity for the 5-HT(4) receptor, highlighting their potential as therapeutic agents in managing gastrointestinal disorders .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; structural modifications enhance efficacy.
AntiviralDisruption of viral replication processes; potential against gastrointestinal viruses.
AnticancerInhibition of topoisomerases; affects cancer cell proliferation pathways.
Ion Channel ActivationActivates Ca²⁺-sensitive K⁺ channels; increases Cl⁻ secretion in epithelial cells.

Properties

IUPAC Name

3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDVLVVDHKDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226570
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75655-44-6
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075655446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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